2-Allyl-4-(trifluoromethoxy)aniline
Overview
Description
2-Allyl-4-(trifluoromethoxy)aniline is an organic compound characterized by the presence of an allyl group and a trifluoromethoxy group attached to an aniline ring
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is through the use of Suzuki–Miyaura coupling, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This method involves the reaction of an aryl halide with an organoboron compound in the presence of a palladium catalyst and a base.
Industrial Production Methods
Industrial production of 2-Allyl-4-(trifluoromethoxy)aniline may involve large-scale application of the Suzuki–Miyaura coupling reaction, utilizing optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2-Allyl-4-(trifluoromethoxy)aniline undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the nitro group to an amine group.
Substitution: The compound can undergo nucleophilic substitution reactions, where the trifluoromethoxy group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst are commonly used.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce amines. Substitution reactions can result in a variety of derivatives depending on the nucleophile used.
Scientific Research Applications
2-Allyl-4-(trifluoromethoxy)aniline has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules and materials.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 2-Allyl-4-(trifluoromethoxy)aniline involves its interaction with molecular targets and pathways within biological systems. For instance, it may act as a nucleophile, participating in covalent bond formation and electron donation . Additionally, it can activate specific signaling pathways, such as the AMPK pathway, leading to downstream effects on cellular processes .
Comparison with Similar Compounds
Similar Compounds
4-(Trifluoromethyl)aniline: Similar in structure but lacks the allyl group.
2-(Trifluoromethyl)aniline: Similar but with the trifluoromethyl group instead of trifluoromethoxy.
4-Fluoroaniline: Contains a fluorine atom instead of the trifluoromethoxy group.
Uniqueness
2-Allyl-4-(trifluoromethoxy)aniline is unique due to the presence of both the allyl and trifluoromethoxy groups, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
2-prop-2-enyl-4-(trifluoromethoxy)aniline | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10F3NO/c1-2-3-7-6-8(4-5-9(7)14)15-10(11,12)13/h2,4-6H,1,3,14H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VVBVTCRSDRKDLV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCC1=C(C=CC(=C1)OC(F)(F)F)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10F3NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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